
5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone
Übersicht
Beschreibung
5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, also known as TNQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TNQ belongs to the class of nitroquinolines, which have shown promising results in the treatment of various diseases such as cancer, tuberculosis, and malaria.
Wissenschaftliche Forschungsanwendungen
Fluorescence and Cytotoxicity Studies
A study by Trávníček, Buchtík, and Němec (2014) synthesized a series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone, showcasing their structural characterization and fluorescence properties. Although not directly mentioning 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, this research highlights the potential of quinolinone derivatives in fluorescence applications and their in vitro cytotoxicity against human osteosarcoma (HOS) and breast adenocarcinoma (MCF7) cell lines, albeit with no activity up to a concentration of 50 µM (Trávníček, Buchtík, & Němec, 2014).
Fungitoxicity of Quinolinols
Gershon, Clarke, and Gershon (2001) explored the fungitoxicity of trichloro-, tribromo-, tetrachloro-, and tetrabromo-8-quinolinols against various fungi. Their findings suggest that modifications of the quinolinol core, including nitration which may relate to the activity of 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, can influence biological activity, offering a pathway for the development of fungicidal agents (Gershon, Clarke, & Gershon, 2001).
Electrochemical Properties for Molecular Wires
Research by Sintic et al. (2008) on quinoxalinoporphyrins, while focusing on a different chemical structure, underscores the importance of nitro groups and their electrochemical modulation in the development of molecular wires. This indicates the potential of nitroquinolinone derivatives in electronic applications, where the nitro group could affect the electronic properties essential for molecular electronics (Sintic et al., 2008).
Anticancer, Anti-tuberculosis, and Antifungal Activity
Waring et al. (2002) synthesized and evaluated 2,3-bifunctionalized quinoxalines for their DNA interactions and biological activities, including anticancer, anti-tuberculosis, and antifungal effects. The study emphasizes the role of nitro groups in enhancing biological activity through charge distribution modifications, suggesting that derivatives of quinolinone, such as 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, could have similar applications (Waring et al., 2002).
Eigenschaften
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h5H,1-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLQZGPOKQZCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

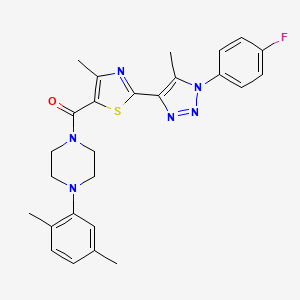
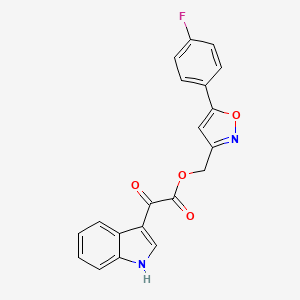
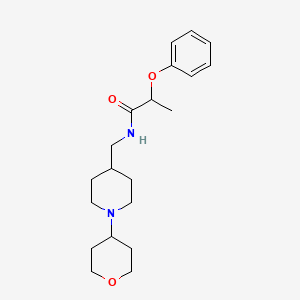
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)
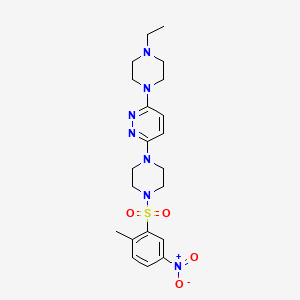

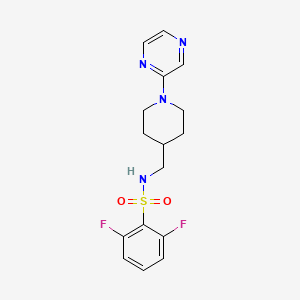
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline](/img/structure/B2936415.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2936416.png)
